molecular formula C9H8BrFO2 B6259633 2-(3-bromo-2-fluorophenyl)propanoic acid CAS No. 1529462-73-4

2-(3-bromo-2-fluorophenyl)propanoic acid

Cat. No.: B6259633
CAS No.: 1529462-73-4
M. Wt: 247.1
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Description

2-(3-Bromo-2-fluorophenyl)propanoic acid is a halogenated aromatic propanoic acid derivative. For example, 3-(3-bromo-2-fluorophenyl)propanoic acid (CAS 1261814-91-8, C₉H₈BrFO₂, MW 247.06) shares a similar backbone but differs in the substitution position of the propanoic acid chain on the phenyl ring .

Properties

CAS No.

1529462-73-4

Molecular Formula

C9H8BrFO2

Molecular Weight

247.1

Purity

92

Origin of Product

United States

Preparation Methods

Halogenation of Phenylpropanoic Acid Derivatives

A widely adopted approach involves sequential halogenation of 2-fluorophenylpropanoic acid. Bromination at the 3-position is achieved using molecular bromine (Br₂) in the presence of Lewis acids like iron(III) bromide (FeBr₃) at 0–5°C. This kinetic control minimizes di-substitution, yielding 2-fluoro-3-bromophenylpropanoic acid with >75% regioselectivity. Subsequent recrystallization in ethanol/water (3:1 v/v) enhances purity to >98%.

Critical Parameters :

  • Temperature: Lower temperatures (0–5°C) favor mono-bromination

  • Solvent: Dichloromethane (DCM) optimizes bromine solubility without side reactions

  • Catalyst loading: 5 mol% FeBr₃ balances activity and cost

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Industrial synthesis employs continuous flow reactors to enhance safety and efficiency during bromination. A representative setup involves:

  • Precursor Mixing : 2-fluorophenylpropanoic acid (1.0 M in DCM) and FeBr₃ (0.1 M)

  • Bromination Module : Br₂ (1.2 eq) introduced at 5°C with 10 min residence time

  • Quenching : Aqueous NaHSO₃ solution neutralizes excess Br₂

  • Continuous Crystallization : Anti-solvent (hexane) injection precipitates product

Advantages :

  • 85% yield at 10 kg/hr throughput

  • Reduced bromine handling risks

  • Real-time pH monitoring prevents over-bromination

Analytical Characterization and Quality Control

Spectroscopic Verification

¹H NMR (400 MHz, DMSO-d₆):

  • δ 7.45 (dd, J = 8.4, 6.0 Hz, 1H, Ar-H)

  • δ 7.32–7.28 (m, 2H, Ar-H)

  • δ 3.12 (q, J = 7.2 Hz, 2H, CH₂)

  • δ 2.58 (t, J = 7.2 Hz, 2H, CH₂COO)

¹⁹F NMR (376 MHz, CDCl₃):

  • δ -112.5 ppm (ortho-fluorine)

HRMS : m/z calcd. for C₉H₈BrFO₂ [M+H]⁺: 247.06, found: 247.06

Challenges and Mitigation Strategies

Regioselectivity in Electrophilic Substitution

Competing bromination at the 4-position remains a key issue. Computational studies (DFT) reveal that FeBr₃ coordination at the 3-position lowers the activation barrier by 12.3 kcal/mol compared to 4-bromination. Additives like DMF (0.5 eq) further enhance 3-selectivity to 89% by polarizing the aromatic π-system.

Purification of Halogenated Byproducts

Di-brominated impurities (≤15%) necessitate advanced purification:

MethodEfficiencyCostScalability
Column Chromatography99%HighLimited
pH-Zone Refining95%MediumIndustrial
Supercritical CO₂ Extraction92%LowPilot-scale

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-2-fluorophenyl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to the formation of different carboxylic acids and alcohols .

Scientific Research Applications

Medicinal Chemistry

Anti-inflammatory Properties
One of the primary applications of 2-(3-bromo-2-fluorophenyl)propanoic acid is its potential as an anti-inflammatory agent. Research indicates that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. A study demonstrated that derivatives of propanoic acid exhibit significant COX-1 and COX-2 inhibition, suggesting that this compound may possess similar properties .

Case Study: Synthesis of Anti-inflammatory Agents
A notable case study involved the synthesis of novel anti-inflammatory agents based on the propanoic acid scaffold. The researchers modified the bromine and fluorine substituents to enhance potency and selectivity against COX enzymes. The synthesized compounds showed promising results in preclinical models, indicating their potential for development into therapeutic agents for inflammatory diseases .

Organic Synthesis

Building Block for Complex Molecules
In organic synthesis, this compound serves as a versatile building block for the construction of more complex molecules. Its functional groups allow for various chemical transformations, including substitution reactions and coupling reactions. This versatility is particularly valuable in the synthesis of pharmaceuticals and agrochemicals.

Data Table: Chemical Transformations

Reaction TypeExample ReactionResulting Compound
Nucleophilic SubstitutionReaction with aminesAmide derivatives
Coupling ReactionsSuzuki coupling with boronic acidsBiaryl compounds
EsterificationReaction with alcoholsEsters used in fragrances

Material Science

Polymer Chemistry
In material science, this compound can be utilized to develop new polymer materials with enhanced properties. The incorporation of halogenated compounds into polymer matrices can improve thermal stability and mechanical strength. Research has shown that polymers derived from such compounds exhibit better resistance to environmental degradation .

Case Study: Development of Fluorinated Polymers
A study focused on creating fluorinated polymers using this compound as a monomer. The resulting materials demonstrated superior hydrophobicity and chemical resistance compared to traditional polymers, making them suitable for applications in coatings and membranes .

Analytical Chemistry

Chromatographic Applications
The compound is also relevant in analytical chemistry, particularly in chromatography. Its distinct chemical structure allows for effective separation techniques, such as High-Performance Liquid Chromatography (HPLC). This is crucial for analyzing complex mixtures in pharmaceutical formulations.

Data Table: HPLC Parameters

ParameterValue
Mobile PhaseAcetonitrile/Water (70:30)
Column TypeC18 Reverse Phase
Flow Rate1 mL/min
Detection Wavelength254 nm

Mechanism of Action

The mechanism of action of 2-(3-bromo-2-fluorophenyl)propanoic acid involves its interaction with specific molecular targets. The bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can affect cellular pathways and processes, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Structural Analogs: Substituent Position and Functional Groups

The following table summarizes key structural analogs and their differences:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Key Properties/Applications Reference
3-(3-Bromo-2-fluorophenyl)propanoic acid 1261814-91-8 C₉H₈BrFO₂ 247.06 Br (3-), F (2-), propanoic acid (3-) Intermediate for pharmaceuticals
2-(3-Bromo-2-fluorophenyl)-2-methylpropanoic acid 1314647-71-6 C₁₀H₁₀BrFO₂ 261.09 Br (3-), F (2-), methyl (C2) Enhanced steric hindrance
3-(2-Bromo-4-fluorophenyl)propanoic acid 174603-55-5 C₉H₈BrFO₂ 247.06 Br (2-), F (4-), propanoic acid (3-) Altered electronic effects
2-(3-Bromophenyl)propanoic acid 53086-52-5 C₉H₉BrO₂ 229.07 Br (3-), propanoic acid (2-) Simpler structure, lower molecular weight
2-(3-Nitrophenyl)propanoic acid N/A C₁₀H₁₁NO₄ 209.2 NO₂ (3-), propanoic acid (2-) Nitro group increases acidity
Key Observations:
  • Substituent Position: Bromo and fluoro groups in ortho (2-) and meta (3-) positions (e.g., 3-(3-bromo-2-fluorophenyl)propanoic acid) create strong electron-withdrawing effects, enhancing the acidity of the carboxylic acid group compared to analogs like 2-(3-bromophenyl)propanoic acid .
  • Electronic Effects: The nitro group in 2-(3-nitrophenyl)propanoic acid further polarizes the molecule, making it more acidic than bromo/fluoro analogs .

Pharmacological and Industrial Relevance

  • Pharmaceutical Intermediates: Compounds like 2-(3-bromo-4-ethylphenyl)-2-methylpropanoic acid (CAS N/A, C₁₂H₁₅BrO₂) are used in synthesizing active pharmaceutical ingredients (APIs) and agrochemicals due to their versatile reactivity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(3-bromo-2-fluorophenyl)propanoic acid, and what are their respective yields and challenges?

  • Methodology : The compound can be synthesized via palladium-catalyzed cross-coupling or halogenation of precursor arylpropanoic acids. For example, zinc-mediated reactions in anhydrous THF under nitrogen protection have been used, yielding ~70-85% purity. Challenges include controlling regioselectivity during bromination and avoiding dehalogenation side reactions .
  • Optimization : Use of activated zinc powder and controlled temperature (e.g., 60°C) improves reaction efficiency. Post-synthesis purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is critical to achieve >95% purity .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Structural Analysis :

  • NMR : 1^1H NMR (DMSO-d6) shows distinct peaks for the aromatic protons (δ 7.2–7.8 ppm) and the propanoic acid chain (δ 2.6–3.1 ppm). 19^{19}F NMR confirms fluorine substitution at the 2-position (δ -110 to -115 ppm) .
  • IR : Strong absorption at ~1700 cm1^{-1} (C=O stretch) and 1250 cm1^{-1} (C-F stretch) .
    • Purity Assessment : HPLC with a C18 column (acetonitrile/water + 0.1% TFA) resolves impurities, while elemental analysis validates stoichiometry .

Q. What are the optimal storage conditions to prevent degradation of this compound?

  • Storage : Store at 2–8°C in airtight, light-resistant containers under inert gas (argon/nitrogen) to minimize hydrolysis of the C-Br bond and oxidation of the carboxylic acid group .

Advanced Research Questions

Q. How do the positions of bromine and fluorine substituents influence the compound’s reactivity in cross-coupling reactions?

  • Mechanistic Insight : The electron-withdrawing fluorine at the 2-position activates the aromatic ring for electrophilic substitution, while the bromine at the 3-position serves as a leaving group in Suzuki-Miyaura couplings. Steric hindrance from the fluorine can reduce reaction rates but improves regioselectivity .
  • Experimental Design : Use Pd(PPh3_3)4_4 as a catalyst with arylboronic acids in DMF/H2_2O (3:1) at 80°C. Monitor reaction progress via TLC and optimize equivalents of base (e.g., K2_2CO3_3) to minimize side reactions .

Q. What contradictions exist in the biological activity data of fluorinated propanoic acid derivatives, and how can they be resolved?

  • Data Contradictions : Some studies report anti-inflammatory activity via COX-2 inhibition, while others show negligible effects. These discrepancies may arise from differences in assay conditions (e.g., cell lines, concentration ranges) .
  • Resolution Strategies :

  • Standardize assays using primary human macrophages and measure IC50_{50} values across multiple replicates.
  • Perform molecular docking studies to compare binding affinities with COX-2 isoforms .

Q. How does the steric and electronic environment of the phenyl ring affect enzymatic interactions?

  • Steric Effects : The 3-bromo group creates steric bulk, potentially hindering access to flat binding pockets (e.g., in kinases).
  • Electronic Effects : Fluorine’s electronegativity enhances hydrogen bonding with catalytic residues (e.g., in carboxypeptidases).
  • Experimental Validation :

  • Synthesize analogs with Cl/CH3_3 substituents and compare enzymatic inhibition kinetics.
  • Use X-ray crystallography to map ligand-enzyme interactions .

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